molecular formula C9H3F7O B1390429 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 1017777-37-5

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No.: B1390429
CAS No.: 1017777-37-5
M. Wt: 260.11 g/mol
InChI Key: CXWRFYUFIINRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzaldehyde core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde framework. Common methods include:

Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions, utilizing specialized catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets:

Properties

IUPAC Name

2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWRFYUFIINRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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